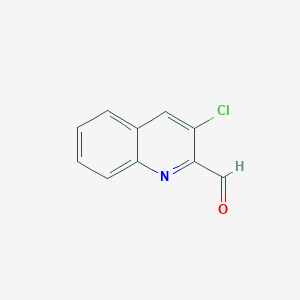
3-Chloroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloroquinoline-2-carbaldehyde involves several methods, including the use of Vilsmeier-Haack formylation of N-arylacetamides as a key step. A notable approach is the modification of traditional procedures to enhance yield and efficiency, such as the utilization of phosphorus pentachloride as a chlorinating agent in place of phosphoryl chloride, which proves to be effective for activated acetanilides (Romero, 2016).
Molecular Structure Analysis
The molecular structure of 3-Chloroquinoline-2-carbaldehyde is characterized by the presence of a chloro group at the 3-position and a carbaldehyde group at the 2-position of the quinoline ring. This configuration imparts significant reactivity to the molecule, enabling a wide range of chemical transformations.
Chemical Reactions and Properties
3-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including chlorination, amidation, lactamization, and carbamate formation, facilitated by its reactive chloro- and aldehyde substituents. These reactions are crucial for synthesizing complex organic molecules and heterocycles (Shiri et al., 2017).
Scientific Research Applications
Chemistry and Synthesis
3-Chloroquinoline-2-carbaldehyde and its analogs are versatile intermediates for synthesizing various compounds containing quinoline moiety. They have a pivotal role in the synthesis of quinoline ring systems, constructing fused or binary quinoline-cored heterocyclic systems, and are instrumental in synthesizing biologically important compounds. The literature also highlights their use in the green synthesis of derivatives, showcasing the compound's adaptability in environmentally friendly chemical processes (Hamama et al., 2018), (Patel et al., 2020).
Biomedical Applications
The compound and its derivatives have been extensively studied for their biomedical applications. Chitosan-chloroquinoline derivatives, synthesized through an eco-friendly technique, have demonstrated significant antimicrobial activity against various bacteria and fungi. These derivatives have potential as novel antimicrobial agents for biomedical applications, emphasizing the compound's relevance in health-related research (Kumar et al., 2011).
Pharmaceutical and Biological Relevance
3-Chloroquinoline-2-carbaldehyde has been recognized for its biological significance. Derivatives synthesized from this compound have shown a range of biological activities and are being evaluated as potential inhibitors for various biological targets. This highlights its importance in the development of new therapeutic agents and in the broader context of pharmaceutical research (Ghanei et al., 2016).
Material Science and Dyeing Applications
The compound has also found applications in material science and dyeing. A heterocyclic dye derived from 3-Chloroquinoline-2-carbaldehyde has been developed, showing promising results in textile dyeing studies and antimicrobial activities. This opens up avenues for the creation of antimicrobial textile garment products, marking its utility beyond pharmaceutical and chemical synthesis (Maru et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-chloroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQLLYQRRZEZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)
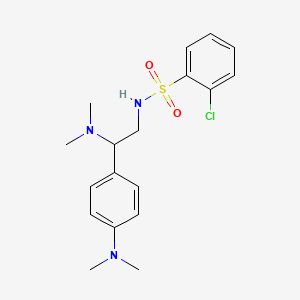
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
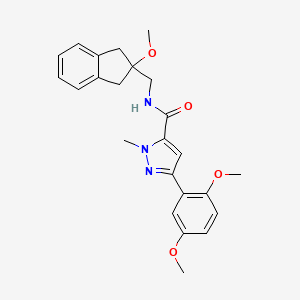
![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)
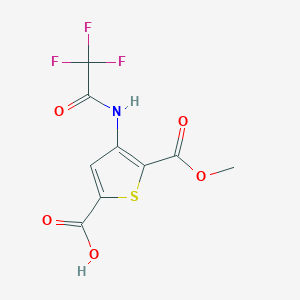
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

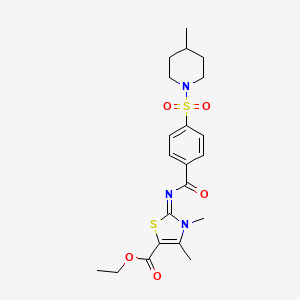
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)